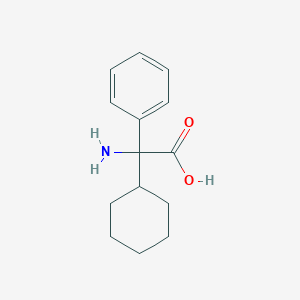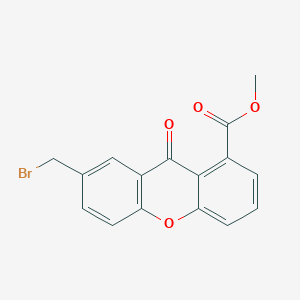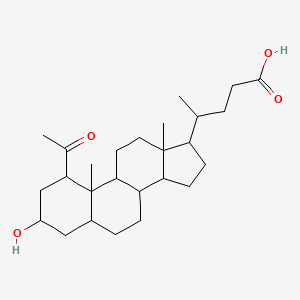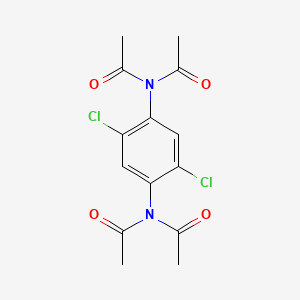
7-(Trifluoromethyl)quinoline-2-carboxylic acid
Descripción general
Descripción
7-(Trifluoromethyl)quinoline-2-carboxylic acid is a chemical compound with the molecular formula C₁₁H₆F₃NO₂ . It is also known as 2-(trifluoromethyl)-7-quinolinecarboxylic acid . The compound is a white to yellow solid and has a molecular weight of 241.17 g/mol .
Molecular Structure Analysis
The molecular structure of 7-(Trifluoromethyl)quinoline-2-carboxylic acid consists of a quinoline ring with a carboxylic acid group at position 2 and a trifluoromethyl group at position 7. The IUPAC name reflects this structure: 2-(trifluoromethyl)-7-quinolinecarboxylic acid .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
- Anticancer Potential: Amino and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized using microwave irradiation, showing significant anticancer activity against various carcinoma cell lines (Bhatt, Agrawal, & Patel, 2015).
- Antimicrobial Studies: Derivatives of 7-(trifluoromethyl)quinoline have been synthesized and tested for their antimicrobial performance against various bacteria and fungi, showing potential as antituberculosis agents (Garudachari et al., 2014).
Photochemical Properties
- Fluorescence Imaging: Some derivatives of 7-aminoquinolines have been found to exhibit strong intramolecular charge-transfer fluorescence, used for live-cell imaging, particularly targeting the Golgi apparatus in various cell lines (Chen et al., 2019).
- Photostability Studies: The photophysical behaviors of certain quinoline derivatives in different solvent polarities have been studied, showing large Stokes shift emission patterns, useful for fluorescent applications (Padalkar & Sekar, 2014).
Synthesis Methods
- Microwave-Irradiated Synthesis: The use of microwave irradiation in synthesizing quinoline derivatives has been explored, offering advantages such as shorter reaction times and higher yields (Bhatt & Agrawal, 2010).
Material Science Applications
- Corrosion Inhibitors: Quinoline derivatives have been analyzed for their effectiveness as corrosion inhibitors for mild steel in acidic mediums, showing high inhibition efficiency (Singh, Srivastava, & Quraishi, 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-(trifluoromethyl)quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-6-2-4-8(10(16)17)15-9(6)5-7/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSASPCHJPRAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608119 | |
| Record name | 7-(Trifluoromethyl)quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)quinoline-2-carboxylic acid | |
CAS RN |
1092304-95-4 | |
| Record name | 7-(Trifluoromethyl)quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





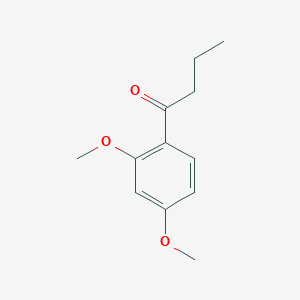


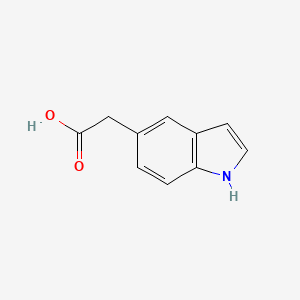

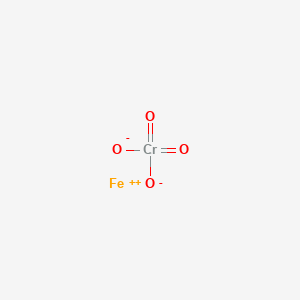

![Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate](/img/structure/B1603492.png)
